ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE
Description
ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE is a piperidine-based compound featuring an ethyl carboxylate group at the 4-position of the piperidine ring. The molecule includes a propyl linker with a 3,5-dimethoxyanilino substituent and a ketone group.
Properties
IUPAC Name |
ethyl 1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-5-8-21(9-6-14)10-7-18(22)20-15-11-16(24-2)13-17(12-15)25-3/h11-14H,4-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKLVHPWAPDNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE
A structurally related compound, ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS: 291292-03-0), shares the piperidinecarboxylate core but differs in substituents. Key distinctions include:
- Substituent Groups: The target compound has a 3,5-dimethoxyanilino group linked via a propionyl chain. The analog features a sulfonyl group attached to a 4-chloro-3-nitrophenyl ring .
Table 1: Molecular Properties Comparison
| Property | Target Compound (Estimated) | Analog (CAS: 291292-03-0) |
|---|---|---|
| Molecular Formula | ~C₁₈H₂₄N₂O₆ | C₁₄H₁₇ClN₂O₆S |
| Molecular Weight (g/mol) | ~376 | 376.8 |
| Key Functional Groups | Methoxy, amide, ester | Sulfonyl, nitro, chloro |
| Polar Surface Area (Ų) | ~120–140 | ~150–170 (estimated) |
Structural Implications :
- The sulfonyl and nitro groups in the analog increase polarity and molecular weight compared to the target compound’s methoxy and amide groups. This may reduce membrane permeability and oral bioavailability .
- The electron-withdrawing nitro and chloro groups in the analog could enhance reactivity in electrophilic substitutions, whereas the electron-donating methoxy groups in the target compound may stabilize aromatic interactions .
Bioavailability Considerations
Evidence from pharmacokinetic studies highlights critical factors influencing oral bioavailability:
Rotatable Bonds: The target compound’s propyl linker and flexible anilino group likely contribute to ~8–10 rotatable bonds, approaching the threshold (≤10) for optimal bioavailability .
Polar Surface Area (PSA) :
- The analog’s sulfonyl and nitro groups increase PSA (~150–170 Ų), exceeding the recommended limit of 140 Ų for good bioavailability.
- The target compound’s PSA (~120–140 Ų) aligns better with bioavailability criteria, though its amide and ester groups still pose moderate polarity .
Table 2: Bioavailability Parameters
| Parameter | Target Compound | Analog (CAS: 291292-03-0) | Ideal Range |
|---|---|---|---|
| Rotatable Bonds | 8–10 | 7–9 | ≤10 |
| Polar Surface Area (Ų) | 120–140 | 150–170 | ≤140 |
| H-Bond Donors/Acceptors | 6–8 | 8–10 | ≤12 |
Key Observations :
- Both compounds approach rotatable bond limits, but the analog’s higher PSA likely reduces its bioavailability compared to the target compound.
Functional and Application Differences
- Analog : The sulfonyl and nitro groups may make it suitable as a protease inhibitor or chemical intermediate in electrophilic reactions .
Biological Activity
Ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : Ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate
- Molecular Formula : C19H28N2O3
- Molecular Weight : 344.44 g/mol
The presence of the piperidine ring and the dimethoxy-substituted aniline moiety suggests potential interactions with various biological targets, including receptors and enzymes.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit a range of pharmacological activities, including:
- Antidepressant Effects : Compounds with piperidine structures have been studied for their potential antidepressant properties. For instance, some derivatives have shown efficacy in animal models of depression .
- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
The exact mechanism of action for ethyl 1-[3-(3,5-dimethoxy-anilino)-3-oxopropyl]-4-piperidinecarboxylate is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems and may inhibit specific enzymes involved in tumor progression.
Case Studies
- Antidepressant Activity :
- Cytotoxicity Against Cancer Cells :
Data Tables
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ETHYL 1-[3-(3,5-DIMETHOXYANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXYLATE?
- Methodological Answer : Use factorial design (e.g., 2^k or response surface methodology) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design can identify nonlinear relationships between variables. Statistical tools like ANOVA help determine significant factors affecting yield . Post-optimization, validate predictions with confirmatory runs to ensure reproducibility.
Q. How can researchers address discrepancies in spectroscopic characterization data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-validate data with computational simulations (e.g., DFT for NMR chemical shifts) and compare against structurally analogous compounds (e.g., piperidinecarboxylate derivatives in ). If contradictions persist, consider dynamic effects (e.g., tautomerism) or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Employ gradient column chromatography with silica gel or reverse-phase C18 columns. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). For polar byproducts, use recrystallization in ethanol/water (80:20). Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic/nucleophilic sites. For example, the carbonyl group at 3-oxopropyl is susceptible to nucleophilic attack (LUMO energy ~-1.5 eV). Solvent effects can be modeled via COSMO-RS in software like Gaussian or ORCA .
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer : Apply multivariate analysis to decouple confounding variables (e.g., pH, solvent polarity). For instance, partial least squares regression (PLS-R) can correlate bioactivity (IC50) with physicochemical descriptors (logP, H-bond donors). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How do steric and electronic effects of the 3,5-dimethoxyanilino group influence the compound’s stability under acidic conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles against analogs lacking methoxy groups. Computational modeling (e.g., MD simulations) can reveal protonation effects on the amide bond. Methoxy groups enhance resonance stabilization, reducing hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
